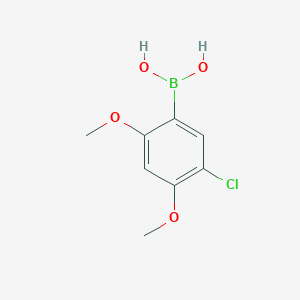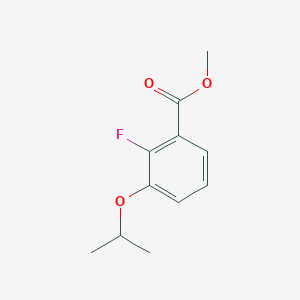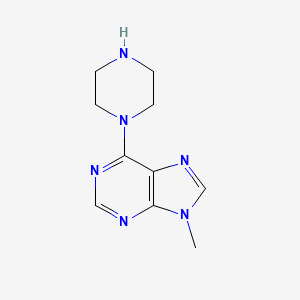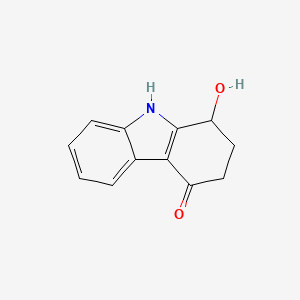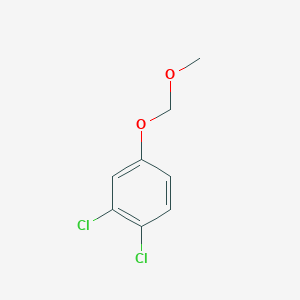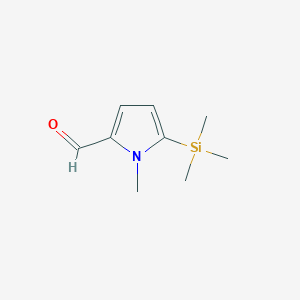
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(trimethylsilyl)-
Descripción general
Descripción
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(trimethylsilyl)- is a chemical compound with the molecular formula C10H17NOSi It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(trimethylsilyl)- typically involves the functionalization of pyrrole derivatives. One common method includes the reaction of 1-methylpyrrole with trimethylsilyl chloride in the presence of a base, followed by formylation at the 2-position using a formylating agent such as Vilsmeier-Haack reagent. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Análisis De Reacciones Químicas
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include various functionalized pyrrole derivatives, which can be further utilized in synthetic chemistry and material science.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(trimethylsilyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(trimethylsilyl)- include:
1H-Pyrrole-2-carboxaldehyde: Lacks the methyl and trimethylsilyl groups, making it less lipophilic and potentially less reactive in certain contexts.
1H-Pyrrole-2-carboxaldehyde, 1-methyl-: Similar structure but without the trimethylsilyl group, affecting its chemical reactivity and physical properties.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-5-(trimethylsilyl)- lies in its combination of functional groups, which confer distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
1-methyl-5-trimethylsilylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOSi/c1-10-8(7-11)5-6-9(10)12(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMIESWKYUKLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1[Si](C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577707 | |
| Record name | 1-Methyl-5-(trimethylsilyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139696-70-1 | |
| Record name | 1-Methyl-5-(trimethylsilyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


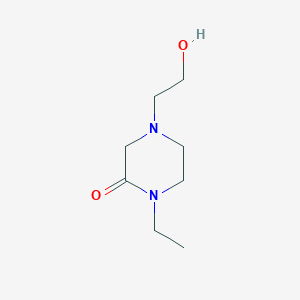
![1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester](/img/structure/B3347511.png)
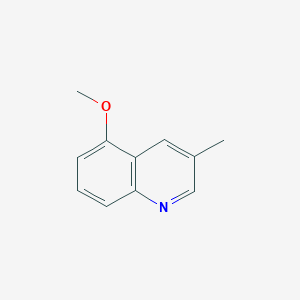
![9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester](/img/structure/B3347529.png)
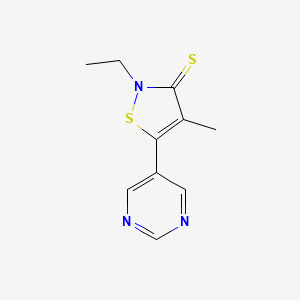
![1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione](/img/structure/B3347541.png)
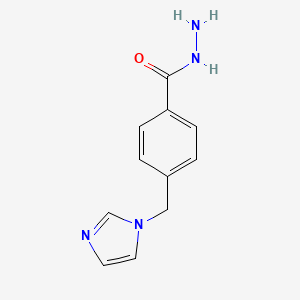
![1-Azabicyclo[2.2.2]oct-2-ene](/img/structure/B3347548.png)
